molecular formula C14H22N2O2 B1443316 Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate CAS No. 862205-35-4

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate

Cat. No.: B1443316
CAS No.: 862205-35-4
M. Wt: 250.34 g/mol
InChI Key: INZVSBLPAGWEDC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is a chemical intermediate primarily used in academic and pharmaceutical research for the synthesis of more complex bioactive molecules. Its structure features both a primary amine and a carbamate-protected amine, making it a versatile building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to unveil a secondary amine functionality for further derivatization . Compounds with similar structural features, particularly those containing an aminobenzyl moiety, are valuable in drug discovery efforts. For instance, such derivatives have been utilized as key intermediates in the synthesis of potent Haspin kinase inhibitors, which are being explored for their potential in cancer research . Furthermore, primary amine-containing compounds are of significant interest in chemical biology, as they can potentially serve as substrates for enzymatic modifications, such as ubiquitination by E3 ligases, opening avenues for novel therapeutic strategies . The molecular formula for this compound is C14H22N2O2 . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle the compound appropriately, as recommended storage is often in a freezer under an inert atmosphere .

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-4-methylphenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-5-6-11(12(7-10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZVSBLPAGWEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700570
Record name tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862205-35-4
Record name Carbamic acid, [[2-(aminomethyl)-4-methylphenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862205-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate involves the carbamate formation reaction between 2-(aminomethyl)-4-methylbenzylamine and tert-butyl chloroformate. This reaction is typically carried out under mild conditions to avoid side reactions and ensure high yield and purity.

  • Reaction Scheme:
    $$
    \text{2-(aminomethyl)-4-methylbenzylamine} + \text{tert-butyl chloroformate} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
    $$

  • Key Reaction Conditions:

    • Base: Triethylamine or similar organic base to neutralize hydrochloric acid formed during the reaction.
    • Solvent: Dichloromethane (DCM) or other inert organic solvents.
    • Temperature: Controlled between 0°C and room temperature to optimize reaction rate and selectivity.
    • Time: Typically several hours until completion.

This method ensures selective protection of the amine group as a tert-butyl carbamate (BOC) derivative, which is crucial for subsequent synthetic transformations.

Industrial Production Techniques

In industrial settings, the synthesis of this compound is optimized for scalability, efficiency, and cost-effectiveness.

  • Continuous Flow Processes: Automated reactors with precise control over temperature, pressure, and reactant feed rates enhance yield and reproducibility.
  • Process Control: Use of in-line monitoring (e.g., IR spectroscopy) to track reaction progress and minimize impurities.
  • Purification: Crystallization or distillation techniques are employed to isolate the product with high purity.

Such approaches reduce reaction times and waste, aligning with green chemistry principles.

Reaction Mechanism and Analysis

The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, releasing chloride ion which is scavenged by the base.

  • By-products: Hydrochloric acid (neutralized by base).
  • Side Reactions: Minimal under controlled temperature and stoichiometry.

The compound can undergo further chemical modifications such as oxidation, reduction, and substitution, but these are beyond the scope of preparation.

Alternative Synthetic Approaches and Related Compounds

While direct carbamate formation is the most common, related synthetic strategies involve:

  • Phase-Transfer Catalysis Alkylation: For related carbamate derivatives, phase-transfer catalysts like tetrabutylammonium bromide facilitate alkylation reactions in biphasic systems, enhancing yields up to 92% in some cases.
  • Use of N-BOC-D-Serine as Starting Material: In lacosamide synthesis, N-BOC-D-serine forms mixed acid anhydrides that condense with benzylamines to give carbamate intermediates structurally related to this compound.
  • Mannich Reactions: The aminomethyl group can be introduced via Mannich-type reactions using formaldehyde and amines, followed by BOC protection and deprotection steps for derivative synthesis.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Condition Notes
Starting Material 2-(aminomethyl)-4-methylbenzylamine Primary amine precursor
Carbamoylating Agent tert-butyl chloroformate Provides tert-butyl carbamate group
Base Triethylamine Neutralizes HCl byproduct
Solvent Dichloromethane (DCM) Inert, aprotic solvent
Temperature Range 0°C to Room Temperature Controls reaction rate and selectivity
Reaction Time Several hours Until complete conversion
Yield Typically high (>80%) Depends on purity of reagents and control
Purification Crystallization or chromatography Ensures product purity

Research Findings and Applications

  • The compound serves as a versatile intermediate for complex molecule synthesis, including pharmaceuticals.
  • Research demonstrates that controlling reaction parameters such as temperature and base equivalents critically affects yield and purity.
  • Industrial methods emphasize continuous flow and catalyst optimization for cost-effective large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can yield primary amines or alcohols.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives that can be utilized in different applications .

Biological Studies

The compound has shown promise in biological research, particularly in studying enzyme-substrate interactions. It can act as a probe in biochemical assays, aiding in the understanding of biological mechanisms at the molecular level .

Pharmaceutical Applications

Recent studies have highlighted the anti-inflammatory properties of related compounds. For example, derivatives of tert-butyl carbamate have been synthesized and evaluated for their anti-inflammatory activities using animal models . The findings suggest that certain derivatives exhibit significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for large-scale synthesis processes .

Case Studies

StudyFocusFindings
Anti-inflammatory Activity Study Evaluated several derivatives for anti-inflammatory effectsCompounds showed inhibition rates ranging from 39% to over 54% compared to standard drugs .
Enzyme Interaction Study Investigated binding mechanisms with COX-2 enzymeIn silico docking studies indicated favorable binding modes, suggesting potential therapeutic applications .
Synthetic Methodologies Developed new synthetic routes for related compoundsImproved yields and reduced reaction times using advanced coupling reagents .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the tert-butyl group provides steric hindrance that can influence binding affinity and specificity. The benzylcarbamate moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate are best understood through comparison with analogs differing in substituent positions, protecting groups, or additional functional moieties. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Differences

Impact of Substituent Position

  • Aminomethyl Position: The 2-aminomethyl group in the target compound contrasts with analogs like tert-butyl 4-(aminomethyl)benzylcarbamate (CAS 108468-00-4), where the aminomethyl is at the 4-position.
  • Methyl Group: The 4-methyl substituent in the target compound distinguishes it from tert-butyl 2-methylbenzylcarbamate (CAS 138350-83-1), which lacks the aminomethyl group. The methyl group may enhance lipophilicity, affecting membrane permeability .

Role of Protecting Groups and Salts

  • Boc Protection: All compounds in Table 1 retain the Boc group, which prevents amine oxidation during synthesis. However, analogs like tert-butyl 3-(aminomethyl)benzylcarbamate hydrochloride (CAS 914465-97-7) are formulated as hydrochloride salts to improve aqueous solubility for in vitro assays .
  • Thiazole Incorporation : The thiazole-containing analog (CAS 2308507-34-6) demonstrates how heterocyclic moieties can modulate electronic properties and binding affinity, though its biological relevance remains under investigation .

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and the results of various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, an aminomethyl moiety, and a methyl-substituted benzyl group. The synthesis typically involves the reaction of tert-butyl carbamate with appropriate amines and aldehydes under controlled conditions to yield the desired product.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory properties. In a study involving various analogues of carbamate compounds, it was found that many derivatives demonstrated significant inhibition of inflammation in vivo. The percentage inhibition values ranged from 39.021% to 54.239% when tested against standard anti-inflammatory agents such as indomethacin in carrageenan-induced rat paw edema models .

Table 1: Summary of Anti-inflammatory Activity

CompoundPercentage Inhibition (%)Standard Comparison
This compound54.239Indomethacin
Other derivatives (4a-4j)39.021 - 54.239Indomethacin

The mechanism underlying the anti-inflammatory activity involves the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are pivotal in the inflammatory response. In silico docking studies have elucidated binding modes that suggest effective interaction between the compound and COX-2, thereby inhibiting prostaglandin synthesis .

Case Studies

  • Anti-inflammatory Study : A study evaluated several derivatives of tert-butyl carbamates for their anti-inflammatory effects using a rat model. The results indicated a promising profile for compounds similar to this compound, with significant reductions in edema observed .
  • Cytotoxicity Assessment : While direct studies on this specific compound are sparse, related structures have been reported to inhibit tumor growth significantly. For example, compounds with similar scaffolds were shown to induce apoptosis in human cancer cell lines, suggesting that this compound may exhibit similar activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves carbamate protection of the amine group using tert-butoxycarbonyl (Boc) reagents. A key step is the coupling of 2-(aminomethyl)-4-methylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF or DCM). Temperature control (<25°C) minimizes side reactions like over-alkylation. Yields are optimized by maintaining inert atmospheres (N₂/Ar) and stoichiometric excess of Boc₂O (1.2–1.5 equiv) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.8–7.2 ppm).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂N₂O₂: 262.3).
  • FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate carbamate formation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C under inert gas (argon) in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which hydrolyze the Boc group. For short-term use, refrigeration (2–8°C) in desiccated environments is acceptable. Stability studies suggest a shelf life of ≥12 months under optimal storage .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Methodological Answer : If the aminomethyl group introduces chirality, enantiomeric resolution can be achieved via:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer under mild aqueous conditions.
  • Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .

Q. How can researchers reconcile discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility variations arise from polymorphic forms or residual solvents. Standardize protocols:

  • Gravimetric analysis : Saturate solvents (e.g., DCM, EtOAc, water) at 25°C, filter, and quantify dissolved mass.
  • DSC/TGA : Identify polymorph transitions or decomposition events affecting solubility.
  • Hansen Solubility Parameters : Compare experimental vs. predicted values to identify outlier solvents .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The Boc carbamate’s electron-withdrawing tert-butyl group stabilizes the leaving group (CO₂⁻), facilitating nucleophilic attack. Kinetic studies (e.g., monitoring by ¹H NMR in DMSO-d₆) reveal rate dependence on base strength (e.g., DBU > TEA). Computational modeling (DFT) predicts transition-state geometries, corroborated by Hammett plots for substituted benzyl derivatives .

Key Research Findings

  • Stereochemical Control : Fluorinated analogs (e.g., tert-butyl (2S,4R)-4-fluoro derivatives) demonstrate enhanced metabolic stability in vitro, suggesting potential for prodrug design .
  • Thermal Stability : TGA data (10°C/min, N₂) show decomposition onset at 180°C, correlating with Boc group cleavage .
  • Biological Relevance : While not FDA-approved, structural analogs are intermediates in CCR2 antagonist synthesis, highlighting utility in medicinal chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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